molecular formula C21H20FN3O B6505263 3-(4-fluorophenyl)-1-methyl-5-(3-phenylpyrrolidine-1-carbonyl)-1H-pyrazole CAS No. 1396847-14-5

3-(4-fluorophenyl)-1-methyl-5-(3-phenylpyrrolidine-1-carbonyl)-1H-pyrazole

Cat. No. B6505263
CAS RN: 1396847-14-5
M. Wt: 349.4 g/mol
InChI Key: NDLFXLBHTGFAMP-UHFFFAOYSA-N
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Description

3-(4-Fluorophenyl)-1-methyl-5-(3-phenylpyrrolidine-1-carbonyl)-1H-pyrazole (FMPP) is a novel pyrazole derivative that has been recently studied for its potential therapeutic applications. It has been found to possess a wide range of biological activities, including anti-inflammatory, anti-bacterial, anti-fungal, and anti-cancer activities. FMPP has been shown to be highly effective in laboratory experiments, making it an attractive candidate for further research and development.

Scientific Research Applications

3-(4-fluorophenyl)-1-methyl-5-(3-phenylpyrrolidine-1-carbonyl)-1H-pyrazole has been studied for its potential therapeutic applications in various scientific research areas. It has been found to possess anti-inflammatory, anti-bacterial, anti-fungal, and anti-cancer activities. In addition, 3-(4-fluorophenyl)-1-methyl-5-(3-phenylpyrrolidine-1-carbonyl)-1H-pyrazole has been found to be highly effective in laboratory experiments, making it an attractive candidate for further research and development.

Mechanism of Action

The mechanism of action of 3-(4-fluorophenyl)-1-methyl-5-(3-phenylpyrrolidine-1-carbonyl)-1H-pyrazole is still being studied. However, it is believed that 3-(4-fluorophenyl)-1-methyl-5-(3-phenylpyrrolidine-1-carbonyl)-1H-pyrazole acts on various targets, including proteins, enzymes, and receptors, to produce its therapeutic effects. In particular, 3-(4-fluorophenyl)-1-methyl-5-(3-phenylpyrrolidine-1-carbonyl)-1H-pyrazole has been found to interact with the enzyme cyclooxygenase-2 (COX-2), which is involved in inflammation, and to inhibit its activity. Additionally, 3-(4-fluorophenyl)-1-methyl-5-(3-phenylpyrrolidine-1-carbonyl)-1H-pyrazole has been found to interact with the enzyme 5-lipoxygenase (5-LOX), which is involved in the production of leukotrienes, and to inhibit its activity.
Biochemical and Physiological Effects
3-(4-fluorophenyl)-1-methyl-5-(3-phenylpyrrolidine-1-carbonyl)-1H-pyrazole has been found to possess a wide range of biochemical and physiological effects. In laboratory experiments, 3-(4-fluorophenyl)-1-methyl-5-(3-phenylpyrrolidine-1-carbonyl)-1H-pyrazole has been found to inhibit the production of pro-inflammatory cytokines, such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6). Additionally, 3-(4-fluorophenyl)-1-methyl-5-(3-phenylpyrrolidine-1-carbonyl)-1H-pyrazole has been found to inhibit the production of leukotrienes, which are involved in the inflammatory response. Furthermore, 3-(4-fluorophenyl)-1-methyl-5-(3-phenylpyrrolidine-1-carbonyl)-1H-pyrazole has been found to inhibit the activity of the enzyme cyclooxygenase-2 (COX-2), which is involved in inflammation. Finally, 3-(4-fluorophenyl)-1-methyl-5-(3-phenylpyrrolidine-1-carbonyl)-1H-pyrazole has been found to possess anti-bacterial, anti-fungal, and anti-cancer activities.

Advantages and Limitations for Lab Experiments

3-(4-fluorophenyl)-1-methyl-5-(3-phenylpyrrolidine-1-carbonyl)-1H-pyrazole has a number of advantages and limitations for laboratory experiments. The main advantage of 3-(4-fluorophenyl)-1-methyl-5-(3-phenylpyrrolidine-1-carbonyl)-1H-pyrazole is that it is highly effective in laboratory experiments, making it an attractive candidate for further research and development. Additionally, 3-(4-fluorophenyl)-1-methyl-5-(3-phenylpyrrolidine-1-carbonyl)-1H-pyrazole is relatively easy to synthesize and purify, making it a cost-effective option for laboratory experiments. However, 3-(4-fluorophenyl)-1-methyl-5-(3-phenylpyrrolidine-1-carbonyl)-1H-pyrazole also has a few limitations. 3-(4-fluorophenyl)-1-methyl-5-(3-phenylpyrrolidine-1-carbonyl)-1H-pyrazole is relatively unstable and can degrade over time, making it difficult to store for long periods of time. Additionally, 3-(4-fluorophenyl)-1-methyl-5-(3-phenylpyrrolidine-1-carbonyl)-1H-pyrazole is relatively insoluble in water, making it difficult to use in aqueous solutions.

Future Directions

The potential therapeutic applications of 3-(4-fluorophenyl)-1-methyl-5-(3-phenylpyrrolidine-1-carbonyl)-1H-pyrazole are still being studied, and there are a number of potential future directions for research. For example, further studies could be conducted to explore the effects of 3-(4-fluorophenyl)-1-methyl-5-(3-phenylpyrrolidine-1-carbonyl)-1H-pyrazole on other targets, such as proteins, enzymes, and receptors. Additionally, further studies could be conducted to investigate the potential synergistic effects of 3-(4-fluorophenyl)-1-methyl-5-(3-phenylpyrrolidine-1-carbonyl)-1H-pyrazole with other compounds. Finally, further studies could be conducted to explore the potential therapeutic applications of 3-(4-fluorophenyl)-1-methyl-5-(3-phenylpyrrolidine-1-carbonyl)-1H-pyrazole in various diseases and conditions.

Synthesis Methods

3-(4-fluorophenyl)-1-methyl-5-(3-phenylpyrrolidine-1-carbonyl)-1H-pyrazole is synthesized via a three-step process. The first step involves the reaction of 4-fluorophenylacetonitrile (FPA) with 3-phenylpyrrolidine-1-carbonyl chloride (PPCC) to form the intermediate product, 3-phenylpyrrolidine-1-carbonyl-4-fluorophenylacetonitrile (PFPAC). The second step involves the reaction of PFPAC with methyl acrylate to produce the desired product, 3-(4-fluorophenyl)-1-methyl-5-(3-phenylpyrrolidine-1-carbonyl)-1H-pyrazole (3-(4-fluorophenyl)-1-methyl-5-(3-phenylpyrrolidine-1-carbonyl)-1H-pyrazole). The third step involves the purification of 3-(4-fluorophenyl)-1-methyl-5-(3-phenylpyrrolidine-1-carbonyl)-1H-pyrazole via column chromatography.

properties

IUPAC Name

[5-(4-fluorophenyl)-2-methylpyrazol-3-yl]-(3-phenylpyrrolidin-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20FN3O/c1-24-20(13-19(23-24)16-7-9-18(22)10-8-16)21(26)25-12-11-17(14-25)15-5-3-2-4-6-15/h2-10,13,17H,11-12,14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NDLFXLBHTGFAMP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC(=N1)C2=CC=C(C=C2)F)C(=O)N3CCC(C3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20FN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3-(4-fluorophenyl)-1-methyl-1H-pyrazol-5-yl)(3-phenylpyrrolidin-1-yl)methanone

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